molecular formula C14H14F3N3O5S B11269371 methyl 3-ethyl-5-(N-(3-(trifluoromethoxy)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate

methyl 3-ethyl-5-(N-(3-(trifluoromethoxy)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Katalognummer: B11269371
Molekulargewicht: 393.34 g/mol
InChI-Schlüssel: QMGWGAUDEVGJJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 3-ETHYL-5-{[3-(TRIFLUOROMETHOXY)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is notable for its unique trifluoromethoxyphenyl group, which imparts distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-ETHYL-5-{[3-(TRIFLUOROMETHOXY)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of hydrazine derivatives with β-diketones, leading to the formation of pyrazole rings .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as palladium or copper may be used to facilitate certain steps, particularly in the formation of carbon-carbon or carbon-nitrogen bonds .

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 3-ETHYL-5-{[3-(TRIFLUOROMETHOXY)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Wirkmechanismus

The mechanism of action of METHYL 3-ETHYL-5-{[3-(TRIFLUOROMETHOXY)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • METHYL 3-ETHYL-5-{[3-(METHOXY)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE
  • METHYL 3-ETHYL-5-{[3-(CHLORO)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE
  • METHYL 3-ETHYL-5-{[3-(FLUORO)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE

Uniqueness

The presence of the trifluoromethoxy group in METHYL 3-ETHYL-5-{[3-(TRIFLUOROMETHOXY)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Eigenschaften

Molekularformel

C14H14F3N3O5S

Molekulargewicht

393.34 g/mol

IUPAC-Name

methyl 5-ethyl-3-[[3-(trifluoromethoxy)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C14H14F3N3O5S/c1-3-10-11(13(21)24-2)12(19-18-10)26(22,23)20-8-5-4-6-9(7-8)25-14(15,16)17/h4-7,20H,3H2,1-2H3,(H,18,19)

InChI-Schlüssel

QMGWGAUDEVGJJN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=NN1)S(=O)(=O)NC2=CC(=CC=C2)OC(F)(F)F)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.